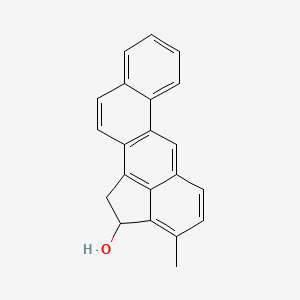

2-Hydroxy-3-methylcholanthrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-3-methylcholanthrene, also known as this compound, is a useful research compound. Its molecular formula is C21H16O and its molecular weight is 284.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carcinogenicity and Mutagenicity Studies

2-Hydroxy-3-methylcholanthrene has been utilized as a model compound in various studies investigating its carcinogenic properties. Research indicates that it can induce mutations in specific genes, contributing to cancer development.

- Mutagenic Effects : In laboratory studies, this compound has shown a significant increase in mutant frequencies in lung tissues of treated animals, highlighting its potential as a mutagenic agent. For instance, studies have demonstrated that exposure to this compound results in a marked increase in transversion mutations, particularly affecting the Ki-ras oncogene .

- Mechanisms of Action : The compound operates through aryl hydrocarbon receptor (AhR) activation, leading to downstream effects that promote tumorigenesis. It has been shown to upregulate genes associated with cell proliferation and survival, including those involved in the epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis .

Cancer Research Applications

This compound plays a vital role in cancer research, particularly in understanding the molecular pathways involved in tumor initiation and progression.

- In Vitro Studies : The compound is frequently used in cell culture models to study its effects on various cancer cell lines. For example, it has been tested on renal cell carcinoma cells to elucidate the molecular changes induced by AhR activation and subsequent alterations in signaling pathways .

- In Vivo Studies : Animal models treated with this compound exhibit significant tumor development, allowing researchers to investigate the efficacy of potential therapeutic agents against chemically induced tumors. These studies often focus on the interplay between the compound and other pharmacological agents, such as statins or HDAC inhibitors, which may mitigate its carcinogenic effects .

Cardiovascular Research

Recent studies have expanded the application of this compound into cardiovascular research, particularly concerning cardiac hypertrophy.

- Cardiac Hypertrophy Induction : Research has shown that treatment with this compound leads to increased heart-to-body weight ratios and elevated levels of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). This suggests that this compound may play a role in the pathogenesis of cardiac hypertrophy through AhR-mediated mechanisms .

Biochemical Pathway Exploration

The compound is also significant for exploring biochemical pathways related to drug metabolism and detoxification processes.

- Cytochrome P450 Interaction : Studies indicate that this compound interacts with cytochrome P450 enzymes, influencing arachidonic acid metabolism and potentially impacting inflammatory responses . This interaction is critical for understanding how environmental pollutants contribute to disease processes.

Potential Therapeutic Insights

While primarily noted for its adverse effects, research into this compound also provides insights into developing therapeutic strategies against cancer.

- Combination Therapies : Investigations into combining this compound with other therapeutic agents have shown promise in reversing its effects on tumor progression. For instance, studies involving simvastatin have indicated that it can counteract some of the harmful effects induced by this compound through modulation of histone deacetylase activity and RhoA signaling pathways .

Propriétés

Numéro CAS |

3308-64-3 |

|---|---|

Formule moléculaire |

C21H16O |

Poids moléculaire |

284.3 g/mol |

Nom IUPAC |

3-methyl-1,2-dihydrobenzo[j]aceanthrylen-2-ol |

InChI |

InChI=1S/C21H16O/c1-12-6-7-14-10-17-15-5-3-2-4-13(15)8-9-16(17)18-11-19(22)20(12)21(14)18/h2-10,19,22H,11H2,1H3 |

Clé InChI |

VDFMUCPEGUQOGZ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O |

SMILES canonique |

CC1=C2C(CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O |

Synonymes |

2-hydroxy-3-methylcholanthrene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.